molecular formula C17H26N2O3S B7187697 N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide

Cat. No.: B7187697
M. Wt: 338.5 g/mol
InChI Key: HEZAROSMPXKATL-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of pyrrolidine and features a benzyl group attached to the nitrogen atom of the pyrrolidine ring, along with a methylsulfonylpropanamide moiety. Its molecular formula is C16H22N2O3S.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14(23(3,21)22)17(20)18(2)11-16-9-10-19(13-16)12-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZAROSMPXKATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.

    Benzylation: The nitrogen atom of the pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Methylation: The benzylated pyrrolidine is further methylated using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide
  • N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine

Uniqueness

N-[(1-benzylpyrrolidin-3-yl)methyl]-N-methyl-2-methylsulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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